molecular formula C18H32O16 B1220528 4'-Galactooligosaccharide CAS No. 6587-31-1

4'-Galactooligosaccharide

Cat. No. B1220528
CAS RN: 6587-31-1
M. Wt: 504.4 g/mol
InChI Key: RXVWSYJTUUKTEA-DSOVBJLESA-N
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Description

Synthesis Analysis

GOS synthesis primarily involves the enzyme β-galactosidase, which catalyzes the transfer of galactose molecules to lactose, creating oligosaccharides of various lengths and structures. This enzymatic process, known as transgalactosylation, can occur in various mediums, including milk and whey, facilitating the development of GOS-enriched dairy products (Fischer & Kleinschmidt, 2018). The efficiency of GOS synthesis depends on factors such as the source and concentration of the enzyme, the initial lactose concentration, and the reaction conditions.

Molecular Structure Analysis

The molecular structure of GOS includes a glucose unit linked to multiple galactose units through β-glycosidic bonds. The structural diversity in GOS is attributed to the degree of polymerization and the type of glycosidic linkage, which can significantly influence their prebiotic activity. Advanced analytical techniques like ion-mobility spectrometry-tandem mass spectrometry (IMS-MS/MS) have been employed to elucidate the structure of enzymatically synthesized GOS, revealing a preference for β-(1→3) or β-(1→6) linkages by β-galactosidase from Aspergillus oryzae (Carević et al., 2016).

Chemical Reactions and Properties

The chemical reactions involved in GOS synthesis, particularly the transgalactosylation reaction, are crucial for determining the composition and yield of GOS. Enzymes such as β-galactosidase facilitate the transfer of galactosyl moieties to acceptor molecules, resulting in the formation of GOS with varying degrees of polymerization and linkage types. This enzymatic process can be optimized to produce GOS with desired properties for specific applications (Urrutia et al., 2013).

Scientific Research Applications

Production and Health Aspects

Galactooligosaccharides (GOS), including 4'-Galactooligosaccharide, are sugars composed of galactose and glucose molecules. They are created through a transgalactosylation reaction mediated by β-galactosidase. As non-digestible food ingredients, they play a significant role in modulating the colonic microflora toward a healthy balance, making them useful dietary tools. GOS and similar prebiotic ingredients are increasingly recognized for their potential in supporting the growth of supplemented or indigenous colonic microbiota, contributing to overall health benefits (Lamsal, 2012).

Enzymatic Synthesis and Application

GOS can be produced through enzymatic reactions catalyzed by β-galactosidase, where D-galactosyl units are transferred onto the D-galactose moiety of lactose. This process, known as transgalactosylation, has significant potential applications in the dairy and larger food industry. The commercial use of β-galactosidase enzymes for GOS synthesis holds great promise, especially in enhancing the nutritional value of food products (Otieno, 2010).

Biotechnological Strategies for Production

Biotechnological advancements, such as the use of immobilized or recombinant enzymes, have significantly improved GOS production. Different microbial glycoside hydrolases have been employed, and various strategies have been applied to enhance production efficiency and quality. These developments highlight the growing focus on GOS due to their health benefits and potential applications (Panesar et al., 2018).

Potential in Immunological Evaluation

In rare cases, GOS can lead to allergic reactions. Research into the chemical synthesis of specific GOS structures, such as 4PX and its regioisomers, has helped in understanding their role in allergenicity. This research provides insights into the safety and potential allergenic risks associated with GOS usage in food products (Elferink et al., 2019).

Applications in Food Industry

GOS, due to their prebiotic properties, have found extensive applications in the food industry. They are used as low-calorie sweeteners in various products, including fermented milk, confectioneries, breads, and beverages. The similarity of their structures to human breast milk oligosaccharides makes them particularly beneficial for infant nutrition. This review highlights the role of GOS in the food industry and the potential for developing new GOS-enriched dairy products (Fischer & Kleinschmidt, 2018).

Insights into Microbial Utilization and Health Benefits

Studies on specific microbial systems, like Bifidobacterium breve, that utilize GOS reveal insights into the metabolic pathways and health benefits of these oligosaccharides. Understanding how certain bifidobacterial strains metabolize GOS can inform the development of functional foods aimed at improving gut health and overall well-being (Shigehisa et al., 2015).

Future Directions

The production of GOS, although being an established technology, still offers many technological challenges and opportunities for further development .

properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12+,13+,14+,15+,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVWSYJTUUKTEA-DSOVBJLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276547
Record name 4'-Galactooligosaccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Galactooligosaccharide

CAS RN

6587-31-1
Record name 4′-Galactosyllactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6587-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Galactooligosaccharide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-GALACTOSYLLACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8CW1B3F6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
73
Citations
CAV Beleli, MA Antonio, R Santos, GM Pastore… - Jornal de …, 2015 - SciELO Brasil
… The rationale of prebiotics' therapeutic effects on constipation is based on the fact that 4′galactooligosaccharide (GOS) affects the host health by stimulating the growth and/or activity …
Number of citations: 22 www.scielo.br
M Hayashi, S Taki, F Ueda, Y Shimazaki… - The Journal of …, 1991 - academic.oup.com
The effect of different levels (0, 10 and 20%) of O-β-D-galactopyranosyl-(1-4)-O-β-D-galactopyranosyl-(1-4)-D-glucose (4′-GL) on the bloavailability of sodium and potassium was …
Number of citations: 3 academic.oup.com
J Takahashi, B Mwenya, B Santoso, C Sar… - … -australasian journal of …, 2005 - animbiosci.org
… yeast, bacteriocin, β1-4 galactooligosaccharide, plant extracts (… effects of β1-4 galactooligosaccharide, lactic acid bacteria (… β1-4 galactooligosaccharide, Candida kefyr, nisin, …
Number of citations: 60 www.animbiosci.org
J Takahashi, M Mii, Y Gamo, K Kimura… - Global perspective in …, 2002 - cabdirect.org
… manipulating effects of β1-4-galactooligosaccharide, L-cysteine, … Sole addition of β1-4-galactooligosaccharide or L-cysteine … β1-4-galactooligosaccharide and both Candida kefyr and …
Number of citations: 4 www.cabdirect.org
CV Yañez-Ñeco, B Rodriguez-Colinas… - Catalysts, 2017 - mdpi.com
Two Pantoea anthophila bacterial strains were isolated from “tejuino”, a traditional Mexican beverage, and studied as β-galactosidase producers for galactooligosaccharides synthesis. …
Number of citations: 20 www.mdpi.com
O Safari, M Paolucci - Aquaculture Nutrition, 2018 - Wiley Online Library
The aim of this study was to determine the best synbiotic combination (based on growth and short‐chain fatty acids production) between Enterococcus faecalis and eight prebiotics. …
Number of citations: 25 onlinelibrary.wiley.com
J Le Nours, L De Maria, D Welner… - Proteins: Structure …, 2009 - Wiley Online Library
Microbial β‐1,4‐galactanases are glycoside hydrolases belonging to family 53, which degrade galactan and arabinogalactan side chains in the hairy regions of pectin, a major plant cell …
Number of citations: 23 onlinelibrary.wiley.com
M Cid, HL Pedersen, S Kaneko, PM Coutinho… - Journal of Biological …, 2010 - ASBMB
… To provide additional insight into this, we sought to quantify the binding of TmCBM61 to a β-1,4-galactooligosaccharide. Although the quantity and solubility of β-1,4-galactotriose were …
Number of citations: 50 www.jbc.org
AI Ruiz-Matute, M Corzo-Martínez, A Montilla… - Journal of Food …, 2012 - Elsevier
In this work a study of mono-, di- and galactooligosaccharide (GOS) content as well as the determination of thermal indicators of different commercial lactose-free UHT (LF-UHT) milks …
Number of citations: 86 www.sciencedirect.com
D Cais-Sokolińska, ŁK Kaczyński, P Bielska - Applied Sciences, 2022 - mdpi.com
The aim of this study was to analyze the inhibition of galactooligosaccharide (GOS) degradation in heat-treated milk with permeate obtained by microfiltration and concentrated by …
Number of citations: 4 www.mdpi.com

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